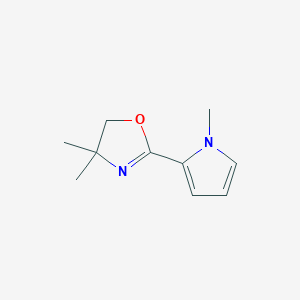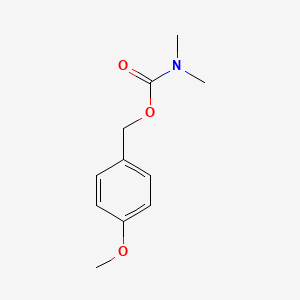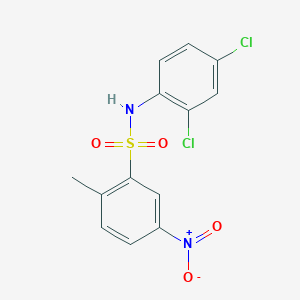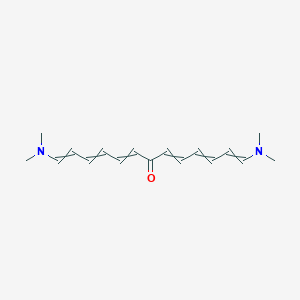![molecular formula C25H35N3O2 B14417947 N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) CAS No. 87040-60-6](/img/structure/B14417947.png)
N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features an acridine core linked to butan-1-amine groups via oxyethane bridges, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Attachment of Oxyethane Bridges: The oxyethane bridges are introduced by reacting the acridine core with ethylene glycol under acidic conditions.
Introduction of Butan-1-amine Groups: The final step involves the reaction of the intermediate compound with butan-1-amine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-1-amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted nucleophiles.
Scientific Research Applications
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) involves its interaction with biological molecules. The acridine core can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer therapies. The oxyethane and butan-1-amine groups enhance the compound’s solubility and facilitate its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Acridine-3,6-diylbis(1H-1,2,3-triazole-1,4-diylbenzene-3,1-diyl)]bis[3-(diethylamino)propanamide]
- 2,2’-[3,6-Acridinediylbis(oxy)]bis(N,N-diethylethanamine)
Uniqueness
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) stands out due to its unique combination of an acridine core with oxyethane and butan-1-amine groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
87040-60-6 |
|---|---|
Molecular Formula |
C25H35N3O2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-[2-[6-[2-(butylamino)ethoxy]acridin-3-yl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C25H35N3O2/c1-3-5-11-26-13-15-29-22-9-7-20-17-21-8-10-23(19-25(21)28-24(20)18-22)30-16-14-27-12-6-4-2/h7-10,17-19,26-27H,3-6,11-16H2,1-2H3 |
InChI Key |
RFSNJQPUVJIJKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


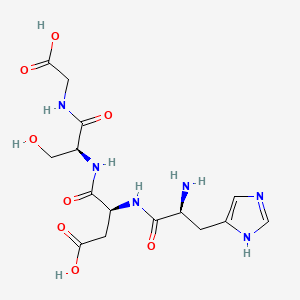
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

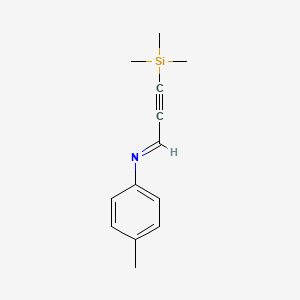
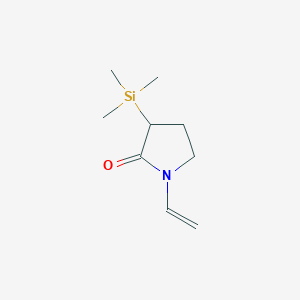
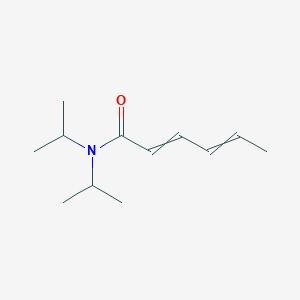
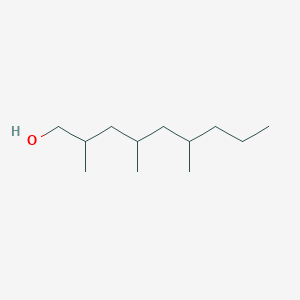
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
